N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a synthetic compound featuring a unique cyclohepta[c]pyrazole core fused with a seven-membered ring, which confers distinct conformational flexibility compared to smaller heterocyclic systems. This structural motif is hypothesized to influence pharmacokinetic properties, such as solubility and metabolic stability, as well as pharmacodynamic interactions with biological targets.
Properties
Molecular Formula |
C19H25N3O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-9-8-13(12-17(16)25-2)10-11-20-19(23)18-14-6-4-3-5-7-15(14)21-22-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
KGPMBLPYPQLFDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NNC3=C2CCCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Cyclization: The resulting pyrazole derivative undergoes cyclization with a suitable cycloheptane precursor to form the fused ring system.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Research: The compound serves as a model system for studying the reactivity and properties of fused ring systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Implications :
- Larger rings (e.g., cycloheptane) may improve binding to conformational flexibility-dependent targets.
- Sulfur-containing heterocycles (e.g., thienopyrazole) might exhibit distinct redox reactivity compared to all-carbon systems.
Substituent Effects
Aromatic Substituents
- Target Compound: The 3,4-dimethoxyphenethyl group provides two methoxy substituents, enhancing polarity and hydrogen-bond acceptor capacity. This could improve solubility in aqueous environments relative to non-polar methyl groups .
- N-[2-(2,3-dimethylphenyl)-5-oxo-...]furan-2-carboxamide (): The 2,3-dimethylphenyl group lacks polar substituents, likely reducing solubility but improving membrane permeability .
Linker Groups
- The ethyl linker in the target compound may offer flexibility, facilitating interactions with buried protein pockets.
Hypothesized Pharmacological Profiles
| Compound | Core Structure | Key Substituents | Predicted Solubility | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Cyclohepta[c]pyrazole | 3,4-Dimethoxyphenethyl | Moderate-High | High (methoxy resistance) |
| N-[2-(4-methylphenyl)carbonyl-1-benzofuran... | Benzofuran-pyrazole | 4-Methylphenylcarbonyl | Low-Moderate | Moderate (ester liability) |
| N-[2-(2,3-dimethylphenyl)-5-oxo-...]furan... | Thieno[3,4-c]pyrazole | 2,3-Dimethylphenyl, furan | Low | Low (sulfur oxidation) |
Notes:
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H17NO3
- Molecular Weight : 223.2683 g/mol
- CAS Registry Number : 6275-29-2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that pyrazole derivatives often exhibit a range of pharmacological effects including:
- Anticancer Activity : Compounds with pyrazole moieties have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values ranging from 0.6 to 2.9 μM against hepatocellular carcinoma cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways .
Anticancer Activity
A study involving indole-pyrazole hybrids highlighted the potential of similar compounds to act as effective anticancer agents. These compounds were evaluated against various cancer cell lines (e.g., Huh7, MCF-7) and displayed significant antiproliferative effects. The research demonstrated that the presence of methoxy groups enhances the anticancer activity by improving solubility and bioavailability .
Case Study: Tubulin Inhibition
In a comparative analysis of pyrazole derivatives, one compound exhibited potent inhibition of tubulin polymerization with an IC50 value of 19 μM. This suggests that this compound could similarly affect tubulin dynamics in cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Analog | IC50 Value (μM) | Target/Mechanism |
|---|---|---|---|
| Anticancer | Indole-Pyrazole Hybrid | 0.6 - 2.9 | Hepatocellular carcinoma |
| Tubulin Inhibition | Related Pyrazole Derivative | 19 | Tubulin polymerization |
| Anti-inflammatory | Various Pyrazole Compounds | Not specified | Pro-inflammatory cytokines |
Q & A
Q. Key Parameters :
Purification via flash chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, 90:10 acetonitrile/water) .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.2–7.4 (dimethoxyphenyl aromatic protons), δ 3.8 (methoxy singlets), and δ 2.5–3.2 (cycloheptane CH₂ groups).
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and pyrazole carbons at 140–150 ppm .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₂₃H₂₉N₃O₃ requires [M+H]⁺ = 396.2287) to rule out impurities .
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy groups) .
Advanced: How can researchers design experiments to investigate receptor binding interactions?
Methodological Answer:
- Calcium Mobilization Assays :
- Competitive Binding Studies :
Data Interpretation : Discrepancies between binding affinity (Ki) and functional activity (EC₅₀) may indicate allosteric modulation or biased signaling.
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Orthogonal Validation :
- Revisit Computational Models :
- Adjust force fields (e.g., AMBER vs. CHARMM) for molecular dynamics simulations.
- Include solvent effects (explicit water model) and tautomeric states of the pyrazole ring .
- Synthesize Analogues : Modify methoxy groups to test steric/electronic effects (e.g., replace -OCH₃ with -OCF₃) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting selectivity?
Methodological Answer:
- Core Modifications :
- Replace cycloheptane with bicyclic systems (e.g., bicyclo[2.2.1]heptane) to alter rigidity and binding pocket fit.
- Vary substituents on the dimethoxyphenyl group (e.g., -F, -Cl) to probe hydrophobic interactions .
- Pharmacophore Mapping :
- Use X-ray crystallography or Cryo-EM to identify key H-bond donors/acceptors (e.g., amide carbonyl).
- Off-Target Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
